![molecular formula C10H8N2O3 B12868820 3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12868820.png)
3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid is a heterocyclic compound featuring an oxazole ring fused with a benzene ring and an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an ortho-aminophenol with a carboxylic acid derivative.
Introduction of the Acrylic Acid Moiety: This step involves the reaction of the oxazole intermediate with an acrylic acid derivative under basic or acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, possibly using continuous flow reactors for better control over reaction conditions.
化学反应分析
Types of Reactions
3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives depending on the substituent introduced.
科学研究应用
Chemistry
In chemistry, 3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology
The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research .
Medicine
Due to its potential biological activity, this compound is being explored for its therapeutic applications, including as an inhibitor of specific enzymes or as a ligand for receptor binding studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique structural features of the oxazole ring.
作用机制
The mechanism by which 3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid exerts its effects is primarily through its interaction with biological macromolecules. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the acrylic acid moiety can form covalent bonds with target proteins, affecting their function and activity.
相似化合物的比较
Similar Compounds
2-(2-Aminobenzo[d]thiazol-6-yl)acrylic acid: Similar structure but with a thiazole ring instead of an oxazole ring.
3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid: Positional isomer with the amino group at a different position on the benzoxazole ring.
Uniqueness
3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid is unique due to the specific positioning of the amino group and the acrylic acid moiety, which can influence its reactivity and interaction with biological targets differently compared to its isomers and analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC 名称 |
(E)-3-(2-amino-1,3-benzoxazol-6-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8N2O3/c11-10-12-7-3-1-6(2-4-9(13)14)5-8(7)15-10/h1-5H,(H2,11,12)(H,13,14)/b4-2+ |
InChI 键 |
FUYIZZNTMSTIPK-DUXPYHPUSA-N |
手性 SMILES |
C1=CC2=C(C=C1/C=C/C(=O)O)OC(=N2)N |
规范 SMILES |
C1=CC2=C(C=C1C=CC(=O)O)OC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


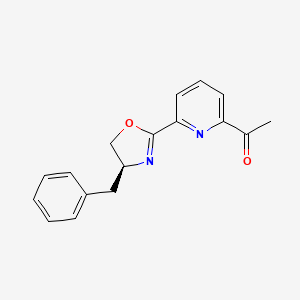
![2-Chlorobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12868749.png)


![2-Acetylbenzo[d]oxazole-6-carboxamide](/img/structure/B12868753.png)
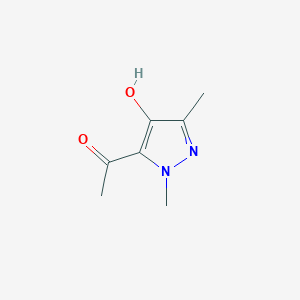
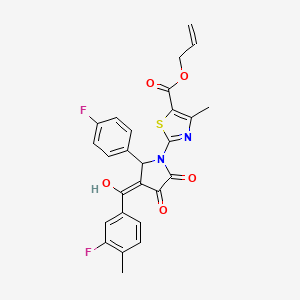
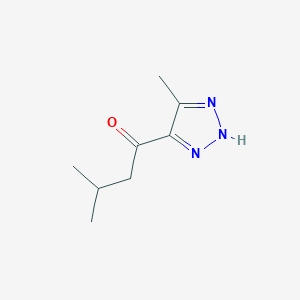

![2-(2-Chlorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12868778.png)
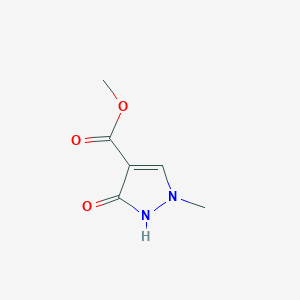
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12868783.png)


